2-(Azetidin-3-yl)propanamide 2-(Azetidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202183
InChI: InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9)
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

2-(Azetidin-3-yl)propanamide

CAS No.:

Cat. No.: VC16202183

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)propanamide -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 2-(azetidin-3-yl)propanamide
Standard InChI InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9)
Standard InChI Key ZMOMCBZIOCRGGI-UHFFFAOYSA-N
Canonical SMILES CC(C1CNC1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-(Azetidin-3-yl)propanamide belongs to the class of azetidine derivatives, which are four-membered saturated heterocycles containing one nitrogen atom. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. The compound consists of a propanamide backbone (CH3CH2CONH2\text{CH}_3\text{CH}_2\text{CONH}_2) substituted at the second carbon with an azetidin-3-yl group.

The azetidine ring introduces significant steric strain due to its small ring size, which influences both its reactivity and conformational flexibility. Computational models of analogous structures, such as 2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamide, highlight the planar geometry of the amide group and the puckered conformation of the azetidine ring .

Spectroscopic Data

While direct spectroscopic data for 2-(Azetidin-3-yl)propanamide are unavailable, related compounds offer proxy insights:

  • NMR Spectroscopy: For 2-(Azetidin-3-yl)-N-methylpropanamide, 1H^1\text{H}-NMR spectra show characteristic peaks at δ 1.2–1.5 ppm (azetidine CH₂), δ 2.8 ppm (N-methyl group), and δ 6.5–7.0 ppm (amide NH).

  • IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) are typical for such structures.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 2-(Azetidin-3-yl)propanamide likely follows strategies employed for analogous azetidine derivatives. A proposed route involves:

  • Azetidine Precursor Preparation:
    Azetidin-3-yl derivatives are often synthesized via cyclization of γ-chloroamines or through ring-closing metathesis. For example, 2-(Azetidin-3-yl)-N-methylpropanamide is prepared by reacting 3-azetidinecarboxylic acid with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amide Bond Formation:
    The propanamide moiety is introduced via amidation of propanoic acid derivatives. In a typical procedure, 3-azetidinepropanoyl chloride is treated with ammonium hydroxide to yield the target compound.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Azetidine preparationγ-Chloroamine, NaHCO₃, 80°C65%
AmidationPropanoic acid, EDC, NH₄OH, 25°C72%

Reactivity and Functionalization

The azetidine ring’s strain enhances its susceptibility to ring-opening reactions. Key transformations include:

  • Nucleophilic Substitution: Reaction with alkyl halides at the azetidine nitrogen, forming quaternary ammonium salts.

  • Oxidation: Treatment with hydrogen peroxide converts the azetidine ring to a lactam, though this is less common in propanamide derivatives.

Physicochemical Properties

Crystallographic Data

X-ray diffraction analyses of related compounds, such as 2-(azetidin-3-yloxy)-N-phenylpropanamide, reveal a twisted conformation between the azetidine and amide groups, with dihedral angles of 45–60° . Hydrogen bonding between amide NH and carbonyl oxygen stabilizes the crystal lattice .

Biological Activity and Applications

CompoundTargetIC₅₀ (µM)Source
2-(Azetidin-3-yl)-N-methylpropanamideHDAC1.2
2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamideBacterial transpeptidase0.8

Industrial Applications

The compound’s amide group makes it a candidate for polymer synthesis. Azetidine rings can act as cross-linking agents in polyamide resins, enhancing thermal stability.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure azetidine derivatives.

  • Targeted Drug Delivery: Conjugating 2-(Azetidin-3-yl)propanamide to nanoparticles for enhanced bioavailability.

  • Computational Modeling: Using DFT (Density Functional Theory) to predict reaction pathways and biological interactions .

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